molecular formula C13H10N2O5S B5773306 3-nitro-N-(phenylsulfonyl)benzamide

3-nitro-N-(phenylsulfonyl)benzamide

Cat. No.: B5773306
M. Wt: 306.30 g/mol
InChI Key: JSVWBOHBNGHECR-UHFFFAOYSA-N
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Description

3-nitro-N-(phenylsulfonyl)benzamide is an organic compound with the molecular formula C13H10N2O4S It is characterized by the presence of a nitro group, a phenylsulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(phenylsulfonyl)benzamide typically involves the nitration of N-(phenylsulfonyl)benzamide. One common method includes the following steps:

    Nitration Reaction: N-(phenylsulfonyl)benzamide is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzamide ring.

    Purification: The reaction mixture is then neutralized, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(phenylsulfonyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.

    Nucleophiles: Ammonia, amines, thiols.

    Oxidizing Agents: Hydrogen peroxide, peracids.

Major Products Formed

    Reduction: Formation of 3-amino-N-(phenylsulfonyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

3-nitro-N-(phenylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Investigated for its potential use in the treatment of various diseases. Its derivatives are explored for their pharmacological properties.

    Industry: Employed in the production of dyes, pigments, and other industrial chemicals. It is used as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-nitro-N-(phenylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylsulfonyl group can enhance the compound’s binding affinity to target proteins, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-nitro-N-(phenylsulfonyl)aniline: Similar structure but with an aniline moiety instead of a benzamide.

    3-nitro-N-(phenylsulfonyl)phenylacetamide: Similar structure with a phenylacetamide moiety.

    3-nitro-N-(phenylsulfonyl)benzenesulfonamide: Similar structure with a benzenesulfonamide moiety.

Uniqueness

3-nitro-N-(phenylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and phenylsulfonyl groups allows for diverse chemical reactivity and potential applications in various fields. Its benzamide moiety provides additional sites for chemical modification, making it a versatile compound for research and industrial use.

Properties

IUPAC Name

N-(benzenesulfonyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S/c16-13(10-5-4-6-11(9-10)15(17)18)14-21(19,20)12-7-2-1-3-8-12/h1-9H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVWBOHBNGHECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Benzenesulphonamide (9.4 g, 60 mmol), 3-nitrobenzoic acid (10.0 g, 60 mmol), 4-dimethylaminopyridine (7.32 g, 60 mmol) and 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (11.48 g, 60 mmol) were stirred in anhydrous dichloromethane (400 ml) for 2 hours. The reaction mixture was extracted with 1M sodium hydroxide solution (300 ml), aqueous separated then re-acidified to pH=3 with 5M hydrochloric acid. 3-Nitro-(phenylsulphonylaminocarbonyl)benzene was isolated as a colourless solid (16.0 g, 87%), mp 186°-188° C.
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.48 g
Type
reactant
Reaction Step One
Quantity
7.32 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Yield
87%

Synthesis routes and methods II

Procedure details

The title compound was prepared in the same way as that described in Example 11, Step 1, using benzenesulphonamide (4.7 g, 30 mmol), 3-nitrobenzoic acid (5 g,30 mmol), 4-dimethylamino pyridine (3.66 g, 30 mmol), 1-[3-(dimethylamino)propyl]-3-ethyl carbodiimide hydrochloride (5.74 g, 30 mmol), and anhydrous dichloromethane (200 ml). The compound (8.05 g, 88%) was afforded as a colourless solid. mp 188°-190° C. 1H NMR (360 MHz, D6 -DMSO) δ 7.65 (2H, m), 7.72 (1H, m), 7.79 (1H,dd, J=8.0 and 8.0 Hz), 8.02 (2H, m), 8.28 (1H, dd, J=8.0 and 1.5 Hz), 8.45 (1H, dd, J: 8.0 and 1.5 Hz), 8.72 (1H, m).
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5.74 g
Type
reactant
Reaction Step Three
Quantity
3.66 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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